molecular formula C17H20N2O3S B1245465 (3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione

(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione

Cat. No. B1245465
M. Wt: 332.4 g/mol
InChI Key: DFTITSOGUUDLJM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione is a natural product found in Tolypocladium with data available.

Scientific Research Applications

Antiviral Activity

Research has shown that certain diketopiperazine derivatives, closely related to the compound , exhibit antiviral properties. For instance, compounds isolated from the marine-derived actinomycete Streptomyces sp. demonstrated modest antiviral activity against influenza A (H1N1) virus, indicating a potential for developing antiviral treatments (Wang et al., 2013).

Antimicrobial Activity

A study on metabolites from a marine-derived fungus found that certain diketopiperazines, which are structurally similar to the compound , exhibited weak cytotoxic activity. This suggests potential use in developing antimicrobial agents (Prachyawarakorn et al., 2008).

Synthesis and Biological Properties

Research into the synthesis and biological properties of derivatives of diketopiperazines, including those structurally similar to the compound , has been extensive. These studies have explored various pharmacological properties, including anticonvulsant activity (Kamiński et al., 2013).

Versatile Organic Substrate

Diketopiperazine derivatives have been identified as versatile organic substrates in chemical synthesis, useful in stereoselective addition reactions and in synthesizing natural products and analogues (Liebscher & Jin, 1999).

Spectroscopic Properties

Studies on the spectroscopic properties of diketopiperazine derivatives have provided insights into their chemical structure and behavior, which is crucial for understanding their potential applications in various fields, including pharmaceuticals (Akiyama et al., 1989).

Chiral Solvating Properties

Research has highlighted the chiral solvating properties of certain diketopiperazine derivatives. These properties are valuable in NMR spectroscopy, aiding in the study of racemic compounds (Wagger et al., 2007).

Anticonvulsant and Analgesic Activity

Diketopiperazine derivatives have shown potential in treating epilepsy and pain. Studies have identified compounds with significant anticonvulsant and analgesic activities, suggesting their use in developing new therapeutic agents (Obniska et al., 2015).

Immunomodulatory Potential

Compounds derived from diketopiperazines have demonstrated immunomodulatory potential. For example, certain derivatives were found to significantly affect TNF-alpha and IL-6 production in macrophage cells, indicating potential for anti-inflammatory applications (Chien et al., 2008).

Synthesis of Novel Derivatives

Several studies have focused on the synthesis of novel derivatives of diketopiperazines. These efforts are crucial for exploring the full range of potential applications of these compounds in various scientific and pharmaceutical contexts (Gallina & Liberatori, 1974).

Polymerization Studies

Research has been conducted on the ring-opening polymerization of cyclic esters derived from diketopiperazines. These studies are significant for the development of new materials with potential applications in biomedicine and other fields (Pounder & Dove, 2010).

properties

Product Name

(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione

InChI

InChI=1S/C17H20N2O3S/c1-11(2)8-9-22-13-6-4-12(5-7-13)10-14-15(20)19-17(23-3)16(21)18-14/h4-8,10,17H,9H2,1-3H3,(H,18,21)(H,19,20)/b14-10-

InChI Key

DFTITSOGUUDLJM-UVTDQMKNSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(C(=O)N2)SC)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=C2C(=O)NC(C(=O)N2)SC)C

synonyms

SCH 56396
SCH-56396

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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